![molecular formula C17H17N3OS B12901440 7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline CAS No. 677343-26-9](/img/structure/B12901440.png)
7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzenethiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Dihydroquinazolinone derivatives: Similar in structure but differ in the degree of saturation; also studied for their therapeutic potential.
Uniqueness
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is unique due to the presence of the methoxyphenylthio group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
677343-26-9 |
|---|---|
Molekularformel |
C17H17N3OS |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)sulfanyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline |
InChI |
InChI=1S/C17H17N3OS/c1-21-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)11-20-9-8-18-17(20)19-16/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
RIZFVUNDZZLBEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC3=C(C=C2)NC4=NCCN4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




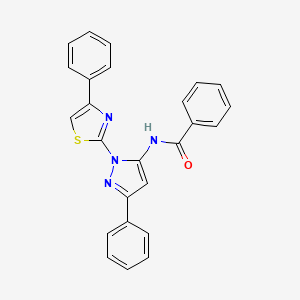
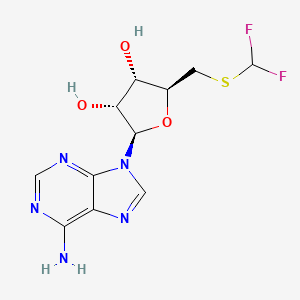
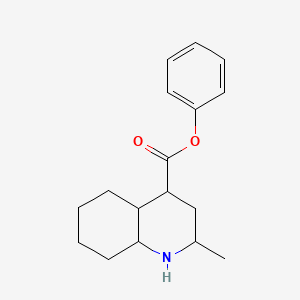
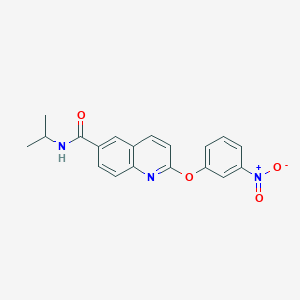
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

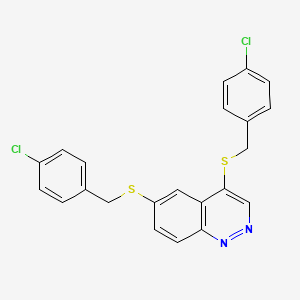

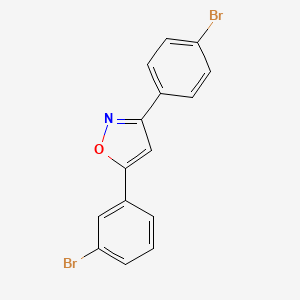
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
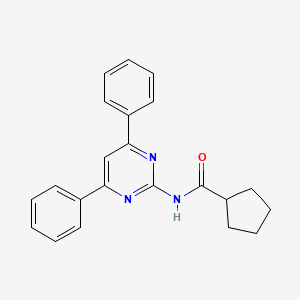
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
